molecular formula C13H22N2O3S B2517366 N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 2034342-00-0

N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2517366
CAS No.: 2034342-00-0
M. Wt: 286.39
InChI Key: IDWRVUFLINJKFQ-UHFFFAOYSA-N
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Description

This compound features a spiro[4.5]decane core with heteroatoms at positions 1 (oxygen), 4 (sulfur), and 8 (nitrogen). The carboxamide group at position 8 is substituted with a (tetrahydrofuran-2-yl)methyl moiety. The tetrahydrofuran substituent may enhance solubility and metabolic stability compared to aromatic groups .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c16-12(14-10-11-2-1-7-17-11)15-5-3-13(4-6-15)18-8-9-19-13/h11H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRVUFLINJKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the spirocyclic structure, followed by functionalization to introduce the tetrahydrofuran moiety. The structural formula can be represented as follows:

C13H19N3O2S\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This compound exhibits various biological activities primarily through its interaction with specific molecular targets in biological systems. It has been identified as a potential modulator of neurotransmitter receptors and enzymes involved in critical signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, showing effectiveness against several bacterial strains. For instance, research indicates that derivatives of similar spiro compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.03125 to 16 μg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various spiro compounds, including derivatives similar to this compound. The results demonstrated that these compounds exhibited low nanomolar IC50 values against bacterial DNA gyrase, suggesting a dual mechanism involving both enzyme inhibition and direct antibacterial effects .
  • Neuropharmacological Effects : Another research effort focused on the neuropharmacological profile of spiro compounds, revealing their potential as selective serotonin receptor agonists. This suggests that this compound may influence mood and anxiety-related pathways .

Inhibitory Activity Data

The following table summarizes the inhibitory activity of related compounds against various bacterial strains:

CompoundTarget EnzymeIC50 (nM)MIC (μg/mL)Bacterial Strain
Compound 7aDNA Gyrase<10<0.03125S. aureus
Compound 7bTopo IV382E. coli
Compound 7cDNA Gyrase<3216A. baumannii

These findings underscore the compound's potential as a lead in antibiotic development.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and physicochemical properties of analogous spiro compounds:

Compound Name Core Structure Heteroatoms (Positions) Substituent Molecular Weight (g/mol) Key Features
Target Compound Spiro[4.5]decane 1-Oxa, 4-Thia, 8-Aza (Tetrahydrofuran-2-yl)methyl ~435 (estimated) Balanced hydrophobicity, chiral centers
N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide Spiro[4.5]decane 1-Oxa, 4-Thia, 8-Aza Thiophen-2-ylmethyl ~437 (estimated) Aromatic substituent, higher π-π interactions
1-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS 3970-79-4) Spiro[4.5]decane 1-Oxa, 8-Aza None (protonated amine) 207.72 Simplified core, lacks sulfur and substituent
N-[7-methoxy-4-(4-morpholinyl)thiazolo[5,4-c]pyridin-2-yl] derivative Spiro[4.5]decane 1-Oxa, 8-Aza Thiazolo-pyridine-morpholine 433.52 Extended π-system, enhanced binding specificity
N-cyclopentyl-2-(2-fluorobenzoyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide Spiro[4.5]decane 8-Oxa, 2-Aza Cyclopentyl, fluorobenzoyl ~470 (estimated) Fluorine-enhanced electronegativity, altered puckering

Pharmacological and Physicochemical Insights

  • Tetrahydrofuran vs. Thiophene Substituents: The target compound’s tetrahydrofuran group likely improves aqueous solubility compared to the thiophene analogue (), which may favor membrane permeability . However, the thiophene derivative could exhibit stronger binding to aromatic-rich enzyme pockets (e.g., PqsA in Pseudomonas aeruginosa; ).
  • Impact of Sulfur (4-Thia) : The sulfur atom in the target compound and its thiophene analogue may increase metabolic stability via resistance to oxidative degradation, a feature absent in oxygen-only cores (e.g., CAS 3970-79-4) .
  • Spiro Ring Puckering : Computational studies using Cremer-Pople coordinates () suggest that spiro[4.5]decane systems with heteroatoms exhibit distinct puckering profiles. For example, sulfur’s larger atomic radius at position 4 may distort the ring geometry, affecting ligand-receptor docking compared to simpler spiro systems .

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